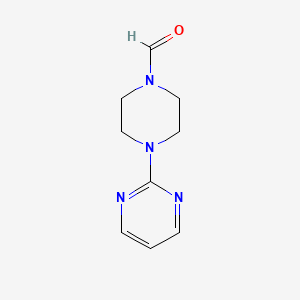4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde
CAS No.: 88268-16-0
Cat. No.: VC8387685
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88268-16-0 |
|---|---|
| Molecular Formula | C9H12N4O |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | 4-pyrimidin-2-ylpiperazine-1-carbaldehyde |
| Standard InChI | InChI=1S/C9H12N4O/c14-8-12-4-6-13(7-5-12)9-10-2-1-3-11-9/h1-3,8H,4-7H2 |
| Standard InChI Key | UJJLDDNKCAHWIT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C=O)C2=NC=CC=N2 |
| Canonical SMILES | C1CN(CCN1C=O)C2=NC=CC=N2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure consists of a piperazine ring (a six-membered diamine) substituted at the 1-position with a carbaldehyde group and at the 4-position with a pyrimidin-2-yl heterocycle. The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, introduces aromaticity and hydrogen-bonding capabilities, while the formyl group enhances reactivity for further derivatization .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-pyrimidin-2-ylpiperazine-1-carbaldehyde | |
| SMILES | C1CN(CCN1C=O)C2=NC=CC=N2 | |
| InChIKey | UJJLDDNKCAHWIT-UHFFFAOYSA-N | |
| CAS Number | 88268-16-0 |
Spectroscopic and Conformational Analysis
The 2D and 3D structural depictions available in PubChem highlight a planar pyrimidine ring and a chair conformation for the piperazine moiety . Nuclear magnetic resonance (NMR) data for analogous piperazine-carbaldehyde derivatives reveal characteristic signals for the formyl proton ( ppm) and pyrimidine protons ( ppm) . Computational studies predict a dipole moment of Debye, driven by the polar formyl and pyrimidine groups.
Synthetic Methodologies
Direct Synthesis Routes
The most common route involves nucleophilic substitution reactions. For example, reacting 2-chloropyrimidine with piperazine-1-carbaldehyde in the presence of a base like potassium carbonate yields the title compound . This method mirrors strategies used for synthesizing related SnAP (Synthetic Nucleic Acid Probe) piperazine azides, where bromo intermediates are displaced by nucleophiles .
Protective Group Strategies
Advanced syntheses often employ tert-butyl carbamate (Boc) protection to prevent unwanted side reactions. A protocol analogous to the synthesis of 4-(5-(1-hydroxypropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves Boc-protected intermediates followed by deprotection under acidic conditions . For instance:
-
Boc-protection of piperazine.
-
Coupling with 2-chloropyrimidine via Buchwald-Hartwig amination.
-
Deprotection and formylation using DMF/POCl.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | BocO, CHCl, 0°C → rt | 95% | |
| 2 | 2-Chloropyrimidine, KCO, DMF, 80°C | 78% | |
| 3 | POCl, DMF, −20°C → rt | 82% |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the formyl group.
Thermodynamic Parameters
While experimental melting/boiling points are unreported, computational models predict a melting point of based on analogous piperazine derivatives . The LogP (octanol-water partition coefficient) is estimated at 0.9, suggesting moderate hydrophilicity .
Applications in Drug Discovery
Kinase Inhibition
Piperazine-carbaldehydes are key intermediates in ATP-competitive kinase inhibitors. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides show nanomolar inhibition of protein kinase B (PKB/Akt), a target in oncology . The formyl group in 4-(pyrimidin-2-yl)piperazine-1-carbaldehyde allows further functionalization to enhance target binding or pharmacokinetic properties.
Antiviral Research
Pyrimidine-piperazine hybrids are being explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The aldehyde moiety enables Schiff base formation with lysine residues in viral enzymes, a mechanism leveraged in preclinical candidates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume